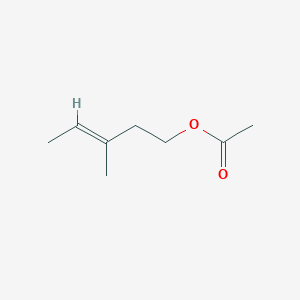
3-Methylpent-3-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpent-3-en-1-yl acetate, also known as 4-methyl-2-pentanol, is an organic compound belonging to the alcohol family. It is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. The compound has the molecular formula C6H14O and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain.
準備方法
Synthetic Routes and Reaction Conditions
3-Methylpent-3-en-1-yl acetate can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form an alcohol. For example, the reaction of 2-methyl-2-pentanal with a Grignard reagent can yield methyl pentenol .
Industrial Production Methods
In industrial settings, methyl pentenol is often produced through the hydration of alkenes. This process involves the addition of water to an alkene in the presence of an acid catalyst, resulting in the formation of an alcohol. The specific conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
化学反応の分析
Types of Reactions
3-Methylpent-3-en-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert methyl pentenol to its corresponding alkane.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Hydrohalic acids (e.g., HCl, HBr)
Major Products
Oxidation: 4-methyl-2-pentanone
Reduction: 4-methylpentane
Substitution: 4-methyl-2-pentyl halides
科学的研究の応用
Aroma Chemicals
One of the prominent applications of 3-methylpent-3-en-1-yl acetate is as an aroma chemical. It is utilized in the fragrance industry for its pleasant scent, which can enhance the sensory profile of various products. The compound's esters and ethers derived from 3-methyl-pentane-diol have been noted for their effectiveness as aroma chemicals in perfumery and flavoring agents .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for developing chromatographic methods. Its separation can be effectively achieved using High-Performance Liquid Chromatography (HPLC) techniques, which are essential for purifying compounds in research settings. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, making it suitable for mass spectrometry applications .
Organic Synthesis
The compound is also used as a building block in organic synthesis. Its unsaturated nature allows for reactions such as Diels-Alder cycloadditions and Michael additions, facilitating the synthesis of more complex molecules. Researchers have explored its potential in synthesizing various derivatives that could have pharmaceutical applications .
Case Study 1: Aroma Applications
A study published in a patent document highlighted the use of esters derived from 3-methyl-pentane-diol for enhancing aroma profiles in food products. The research demonstrated that these compounds could significantly improve the sensory attributes of flavor formulations, making them more appealing to consumers .
Case Study 2: Chromatographic Techniques
A detailed investigation into HPLC methods involving this compound showed its effectiveness in isolating impurities from complex mixtures. This study emphasized the scalability of the method, which can be adapted for preparative separations in pharmaceutical research .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Aroma Chemicals | Used in fragrances and flavorings | Enhances sensory profiles in food products |
| Analytical Chemistry | HPLC standard for separation | Effective for isolating compounds in research |
| Organic Synthesis | Building block for complex organic molecules | Facilitates various chemical transformations |
作用機序
The mechanism of action of methyl pentenol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it can act as a solvent, facilitating the dissolution and transport of hydrophobic compounds. Additionally, its hydroxyl group can undergo various chemical transformations, enabling its use in synthetic chemistry .
類似化合物との比較
3-Methylpent-3-en-1-yl acetate can be compared with other similar alcohols, such as:
2-methyl-1-butanol: Similar in structure but with a different position of the hydroxyl group.
2-pentanol: Lacks the methyl group present in methyl pentenol.
3-methyl-2-butanol: Another isomer with a different arrangement of carbon atoms.
Uniqueness
This compound’s unique structure, with a methyl group and a hydroxyl group on a pentane chain, gives it distinct physical and chemical properties. Its specific arrangement allows for unique reactivity and applications compared to its isomers and other similar compounds .
特性
CAS番号 |
1708-97-0 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.2 g/mol |
IUPAC名 |
[(E)-3-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4H,5-6H2,1-3H3/b7-4+ |
InChIキー |
FYLHKYNEKGQLFR-QPJJXVBHSA-N |
SMILES |
CC=C(C)CCOC(=O)C |
異性体SMILES |
C/C=C(\C)/CCOC(=O)C |
正規SMILES |
CC=C(C)CCOC(=O)C |
Key on ui other cas no. |
1708-97-0 925-72-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















